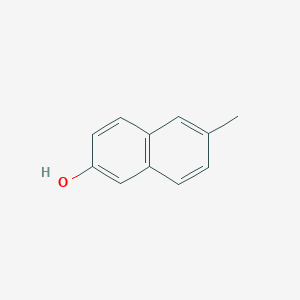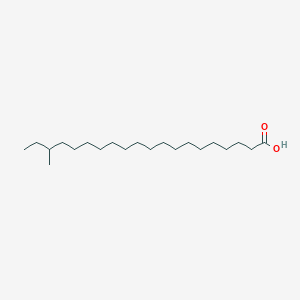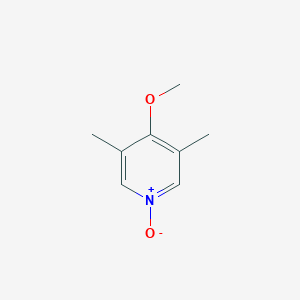
5-(Phenylmethoxy)-2-(2,2,2-trifluoroethoxy)benzoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Phenylmethoxy)-2-(2,2,2-trifluoroethoxy)benzoic acid, also known as TFB-TBOA, is a potent and selective blocker of excitatory amino acid transporters (EAATs). EAATs are responsible for the uptake of glutamate, the primary excitatory neurotransmitter in the brain, and their dysfunction has been implicated in numerous neurological disorders. TFB-TBOA has been extensively studied for its potential as a research tool in the field of neuroscience.
Mécanisme D'action
5-(Phenylmethoxy)-2-(2,2,2-trifluoroethoxy)benzoic Acid acts as a non-competitive inhibitor of EAATs, binding to the transporter protein and preventing the uptake of glutamate into cells. This leads to an increase in extracellular glutamate levels and can result in excitotoxicity, a process in which excessive glutamate signaling causes damage to neurons.
Biochemical and Physiological Effects:
5-(Phenylmethoxy)-2-(2,2,2-trifluoroethoxy)benzoic Acid has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to increase extracellular glutamate levels, reduce seizure threshold, and impair spatial learning and memory. It has also been shown to have neuroprotective effects in some models of stroke.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5-(Phenylmethoxy)-2-(2,2,2-trifluoroethoxy)benzoic Acid is its potency and selectivity for EAATs, making it a useful tool for studying the role of glutamate transporters in neurological disorders. However, its non-competitive mechanism of action can make it difficult to interpret results, as it can lead to complex changes in glutamate signaling. Additionally, 5-(Phenylmethoxy)-2-(2,2,2-trifluoroethoxy)benzoic Acid is not suitable for use in vivo due to its poor blood-brain barrier permeability.
Orientations Futures
There are several areas of future research that could be pursued using 5-(Phenylmethoxy)-2-(2,2,2-trifluoroethoxy)benzoic Acid. These include:
1. Investigating the role of EAATs in neurodegenerative diseases such as Alzheimer's and Parkinson's.
2. Developing more potent and selective inhibitors of EAATs for use as therapeutic agents.
3. Studying the effects of glutamate transport inhibition on synaptic plasticity and learning and memory.
4. Investigating the role of EAATs in the development and progression of epilepsy.
5. Developing new methods for delivering EAAT inhibitors to the brain to overcome the blood-brain barrier.
Méthodes De Synthèse
5-(Phenylmethoxy)-2-(2,2,2-trifluoroethoxy)benzoic Acid can be synthesized using a multi-step process starting with 2,2,2-trifluoroethyl 4-formylbenzoate and phenylmagnesium bromide. The resulting intermediate is then reacted with 2-(bromomethyl)phenol to yield 5-(Phenylmethoxy)-2-(2,2,2-trifluoroethoxy)benzoic Acid.
Applications De Recherche Scientifique
5-(Phenylmethoxy)-2-(2,2,2-trifluoroethoxy)benzoic Acid has been used extensively in research to study the role of EAATs in neurological disorders such as epilepsy, stroke, and neurodegenerative diseases. It has also been used to investigate the physiological and biochemical effects of glutamate transport inhibition.
Propriétés
IUPAC Name |
5-phenylmethoxy-2-(2,2,2-trifluoroethoxy)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3O4/c17-16(18,19)10-23-14-7-6-12(8-13(14)15(20)21)22-9-11-4-2-1-3-5-11/h1-8H,9-10H2,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATSBHOYRGBFVKQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)OCC(F)(F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Phenylmethoxy)-2-(2,2,2-trifluoroethoxy)benzoic Acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(5Z)-5-[(3Ar,4R,5R,6aS)-3,3-difluoro-5-hydroxy-4-[(E,3R,4S)-3-hydroxy-4-methylnon-1-en-6-ynyl]-4,5,6,6a-tetrahydro-3aH-cyclopenta[b]furan-2-ylidene]pentanoic acid](/img/structure/B123266.png)



![Sodium 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B123272.png)


![2-[(5Z)-tetradec-5-en-1-yl]cyclobutan-1-one](/img/structure/B123277.png)


